molecular formula C16H14O4 B14722744 1,3-Benzodioxol-5-ylmethyl phenylacetate CAS No. 5457-86-3

1,3-Benzodioxol-5-ylmethyl phenylacetate

Cat. No.: B14722744
CAS No.: 5457-86-3
M. Wt: 270.28 g/mol
InChI Key: DJSPWYDFRGZDHB-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl phenylacetate (CAS: 5457-86-3) is an aromatic ester compound characterized by a benzodioxole (1,3-benzodioxol-5-yl) group linked to a phenylacetic acid moiety via a methyl ester bridge. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol .

Properties

CAS No.

5457-86-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-phenylacetate

InChI

InChI=1S/C16H14O4/c17-16(9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2

InChI Key

DJSPWYDFRGZDHB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl phenylacetate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with phenylacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase catalysts can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1,3-Benzodioxol-5-ylmethyl benzoic acid.

    Reduction: 1,3-Benzodioxol-5-ylmethyl phenylmethanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl phenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Piperonyl Acetate (1,3-Benzodioxol-5-ylmethyl Acetate)
  • CAS : 326-61-4
  • Molecular Formula : C₁₀H₁₀O₄
  • Key Features : Shares the benzodioxole group but differs in the ester moiety (acetate instead of phenylacetate).
  • Applications : Widely used in perfumery and flavoring due to its sweet, floral odor .
Ethyl Phenylacetate
  • Molecular Formula : C₁₀H₁₂O₂
  • Key Features : Ethyl ester of phenylacetic acid.
  • Applications : Common flavoring agent in food and cosmetics, imparting honey-like aromas .
Phenylacetate (Sodium Salt)
  • Molecular Formula : C₈H₇O₂⁻Na⁺
  • Key Features : Free acid/salt form of phenylacetic acid.
  • Applications : Demonstrated antitumor activity via PPARγ activation, cell cycle arrest (G1 phase), and apoptosis induction in osteosarcoma and glioblastoma models .

Pharmacological and Chemical Properties

Anticancer Activity
  • Phenylacetate :
    • Inhibits osteosarcoma cell growth by downregulating Bcl-2, upregulating Bax, and inducing p21Cip1 expression .
    • Activates PPARγ, a nuclear receptor linked to tumor differentiation and growth arrest .
    • In vivo studies show extended survival in rats with brain tumors via differentiation induction .
  • 1,3-Benzodioxol-5-ylmethyl Phenylacetate: No direct evidence of therapeutic activity. Its ester structure may require hydrolysis to release phenylacetic acid for bioactivity, but the benzodioxole group could alter metabolism or bioavailability compared to simpler esters.
Metabolism and Enzymatic Interactions
  • Phenylacetate undergoes bacterial decarboxylation to toluene via novel enzymes distinct from p-hydroxyphenylacetate decarboxylase (CsdBC) .
Physicochemical Properties
  • Force Field Modeling :
    • Phenylacetate’s bulk properties (density, enthalpy of vaporization) are sensitive to Lennard-Jones (LJ) parameters for aromatic carbons and carbonyl oxygen. Optimized parameters for GAFF-LCFF improve prediction accuracy, suggesting similar challenges in modeling benzodioxole-containing esters .
  • Volatility and Solubility :
    • Ethyl phenylacetate is highly volatile, making it suitable for fragrances, whereas the benzodioxole group in this compound may reduce volatility compared to simpler esters .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Activities
This compound 5457-86-3 C₁₆H₁₄O₄ 270.28 Benzodioxole + phenylacetate ester Potential fragrance/intermediate
Piperonyl acetate 326-61-4 C₁₀H₁₀O₄ 194.18 Benzodioxole + acetate ester Perfumery, flavoring
Ethyl phenylacetate 101-97-3 C₁₀H₁₂O₂ 164.20 Ethyl ester of phenylacetic acid Food flavoring, cosmetics
Phenylacetate (sodium salt) N/A C₈H₇O₂⁻Na⁺ 158.13 Free acid/salt form Anticancer agent

Table 2: Pharmacological Profiles

Compound Mechanism of Action Key Findings References
Phenylacetate PPARγ activation, cell cycle arrest (G1) Reduces Bcl-2, increases Bax/p21Cip1; extends survival in glioblastoma models
Ethyl phenylacetate N/A Used in flavoring; no reported therapeutic activity
Piperonyl acetate N/A GRAS (Generally Recognized As Safe) for fragrances

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